7-[2-(2-Chloropyrimidin-4-yl)hydrazinyl]-3,4,5,6-tetrahydro-2H-azepine
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Overview
Description
7-[2-(2-Chloropyrimidin-4-yl)hydrazinyl]-3,4,5,6-tetrahydro-2H-azepine is a chemical compound that belongs to the class of heterocyclic compounds It contains a pyrimidine ring substituted with a chlorine atom and a hydrazinyl group, as well as a tetrahydroazepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(2-Chloropyrimidin-4-yl)hydrazinyl]-3,4,5,6-tetrahydro-2H-azepine typically involves the reaction of 2-chloropyrimidine-4-carbaldehyde with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then subjected to cyclization under acidic conditions to yield the desired tetrahydroazepine derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-[2-(2-Chloropyrimidin-4-yl)hydrazinyl]-3,4,5,6-tetrahydro-2H-azepine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
7-[2-(2-Chloropyrimidin-4-yl)hydrazinyl]-3,4,5,6-tetrahydro-2H-azepine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-[2-(2-Chloropyrimidin-4-yl)hydrazinyl]-3,4,5,6-tetrahydro-2H-azepine involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The pyrimidine ring may also interact with DNA or RNA, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Chloropyrimidine: A simpler compound with similar structural features.
Hydrazinyl-pyrimidine derivatives: Compounds with similar hydrazinyl and pyrimidine moieties.
Tetrahydroazepine derivatives: Compounds with the same tetrahydroazepine ring structure.
Uniqueness
7-[2-(2-Chloropyrimidin-4-yl)hydrazinyl]-3,4,5,6-tetrahydro-2H-azepine is unique due to the combination of its structural features, which confer specific chemical and biological properties
Properties
CAS No. |
917757-17-6 |
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Molecular Formula |
C10H14ClN5 |
Molecular Weight |
239.70 g/mol |
IUPAC Name |
1-(2-chloropyrimidin-4-yl)-2-(3,4,5,6-tetrahydro-2H-azepin-7-yl)hydrazine |
InChI |
InChI=1S/C10H14ClN5/c11-10-13-7-5-9(14-10)16-15-8-4-2-1-3-6-12-8/h5,7H,1-4,6H2,(H,12,15)(H,13,14,16) |
InChI Key |
YPAXGFLTZDPVCF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=NCC1)NNC2=NC(=NC=C2)Cl |
Origin of Product |
United States |
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